![molecular formula C11H10BrNO B175217 5-Bromo-8-methoxy-2-methylquinoline CAS No. 103862-55-1](/img/structure/B175217.png)
5-Bromo-8-methoxy-2-methylquinoline
Overview
Description
5-Bromo-8-methoxy-2-methylquinoline is an organic chemical compound . It has a molecular weight of 252.11 and its molecular formula is C11H10BrNO . The IUPAC name for this compound is 5-bromo-8-methoxy-2-methylquinoline .
Synthesis Analysis
The synthesis of 5-Bromo-8-methoxy-2-methylquinoline involves the use of 8-Methoxy-2-methylquinoline as a starting material . Bromine is added dropwise to a solution of 8-Methoxy-2-methylquinoline in methanol under ice cooling, followed by stirring at room temperature for 1.5 hours . The reaction mixture is then treated with a saturated aqueous sodium thiosulfate solution and a saturated aqueous sodium hydrogen carbonate solution, followed by evaporation of methanol under reduced pressure . The desired product is obtained as a yellow powder after solvent evaporation .Molecular Structure Analysis
The InChI code for 5-Bromo-8-methoxy-2-methylquinoline is 1S/C11H10BrNO/c1-7-3-4-8-9 (12)5-6-10 (14-2)11 (8)13-7/h3-6H,1-2H3 . The InChI key is MCBRCJBMVOOJFX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-8-methoxy-2-methylquinoline is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including 5-Bromo-8-methoxy-2-methylquinoline, have been studied for their potential anticancer properties. These compounds can interfere with various biological pathways that are crucial for cancer cell proliferation and survival. For instance, some quinoline derivatives have shown the ability to inhibit topoisomerase enzymes, which are essential for DNA replication in rapidly dividing cells, making them targets for anticancer drugs .
Antioxidant Properties
The quinoline nucleus is a common feature in many compounds with antioxidant activity. Antioxidants are vital in combating oxidative stress, which can lead to cellular damage and various diseases. Research into quinoline derivatives has revealed their capability to scavenge free radicals, thereby protecting cells from oxidative damage .
Anti-Inflammatory Uses
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to several disorders. Quinoline derivatives have been found to possess anti-inflammatory effects by modulating inflammatory cytokines and inhibiting enzymes that contribute to the inflammatory process .
Antimalarial Applications
Quinolines are historically significant in the treatment of malaria. Chloroquine, a well-known antimalarial drug, is a quinoline derivative. Researchers continue to explore new quinoline compounds, like 5-Bromo-8-methoxy-2-methylquinoline, for their potential to treat resistant strains of malaria .
Antimicrobial and Antibacterial Effects
The structural complexity of quinoline derivatives allows them to interact with various microbial enzymes and receptors, disrupting critical processes in pathogenic organisms. This makes them valuable candidates for developing new antimicrobial and antibacterial agents, especially in an era of increasing antibiotic resistance .
Anti-SARS-CoV-2 (COVID-19) Potential
With the emergence of COVID-19, there has been a surge in research for effective treatments. Quinoline derivatives have been investigated for their potential to inhibit the replication of SARS-CoV-2 by targeting viral enzymes or interfering with the virus’s ability to enter host cells .
Safety and Hazards
properties
IUPAC Name |
5-bromo-8-methoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBRCJBMVOOJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405811 | |
Record name | 5-bromo-8-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methoxy-2-methylquinoline | |
CAS RN |
103862-55-1 | |
Record name | 5-bromo-8-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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